molecular formula C10H6Cl2N2 B1267630 2,4-Dichloro-6-phenylpyrimidine CAS No. 26032-72-4

2,4-Dichloro-6-phenylpyrimidine

Cat. No.: B1267630
CAS No.: 26032-72-4
M. Wt: 225.07 g/mol
InChI Key: VRNSMZDBMUSIFT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6. It is widely used in various fields due to its unique chemical properties and biological activities.

Scientific Research Applications

2,4-Dichloro-6-phenylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Safety and Hazards

The safety information for 2,4-Dichloro-6-phenylpyrimidine indicates that it has the GHS07 pictogram . The hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-phenylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nucleophilic agents, leading to regioselective substitution reactions .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to modulate the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, leading to anti-inflammatory effects. Additionally, this compound has shown potential anticancer activity by inhibiting the growth of certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound’s highly electron-deficient pyrimidine ring facilitates nucleophilic addition-elimination reactions, which are crucial for its biological activity . For example, it has been shown to undergo nucleophilic addition to the N1-C6 azomethine bond, leading to the formation of dihydropyrimidine derivatives . These reactions are essential for the compound’s anticancer and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . These by-products may have different biological activities, influencing the overall effects of the compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. For instance, it has been shown to interact with enzymes involved in nucleophilic substitution reactions, leading to the formation of different pyrimidine derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s biological activity, influencing its interactions with biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-phenylpyrimidine can be synthesized using organolithium reagents. The process involves the nucleophilic attack on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products. For example, phenyllithium undergoes nucleophilic addition to 2,4-dichloropyrimidine in tetrahydrofuran at -78°C, followed by treatment with 2,3-dichloro-5,6-dicyanobenzoquinone to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are highly reactive and can be substituted by various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium compounds, such as phenyllithium, and conditions typically involve low temperatures and the use of solvents like tetrahydrofuran.

    Oxidation: Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with phenyllithium results in the formation of this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Diamino-6-substituted pyrimidines
  • 4,6-Dichloro-2-methylthiopyrimidine

Uniqueness

2,4-Dichloro-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at position 6 and chlorine atoms at positions 2 and 4 make it particularly reactive and versatile for various applications .

Properties

IUPAC Name

2,4-dichloro-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNSMZDBMUSIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287122
Record name 2,4-dichloro-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26032-72-4
Record name 26032-72-4
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Record name 2,4-dichloro-6-phenylpyrimidine
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Record name 2,4-Dichloro-6-phenylpyrimidine
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Synthesis routes and methods I

Procedure details

Under argon, 2,4,6-trichloropyrimidine (7.28 g, 40 mmol), phenylboronic acid (4.9 g, 40 mmol), tetrakis(triphenylphosphine)palladium (1.39 g, 1.2 mmol), toluene (120 mL) and an aqueous solution of 2M sodium carbonate (60 mL) were sequentially added and heated to reflux for eight hours.
Quantity
7.28 g
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reactant
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4.9 g
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60 mL
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1.39 g
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catalyst
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120 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4,6-trichloropyrimidine 8 (1 g, 5.45 mmol), phenylboronic acid (665 mg, 5.45 mmol), Pd(PPh3)4 (100 mg) and 2N aqueous Na2CO3 (4.1 mL) in 1:1 toluene:EtOH (15 mL) was heated in a microwave at 120° C. for 20 min. The reaction mixture was diluted with EtOAc and washed with H2O and brine. The organic layer was dried over MgSO4 and concentrated in vacuo to give 2,4-dichloro-6-phenylpyrimidine as a solid (1.35 g), which was used without further purification in the next step.
Quantity
1 g
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reactant
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665 mg
Type
reactant
Reaction Step One
Quantity
4.1 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
100 mg
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Quantity
15 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown in Scheme 17, reaction of 2,4,6-trichloropyrimidine (8) with phenylboronic acid occurred at position 6 of the pyrimidine ring to give 2,4-dichloro-6-phenylpyrimidine (39) as the only isolated product. This is in contrast to the amine displacement reactions of Schemes 3 and 16, which occurred largely at the 4 position. Subsequent reaction with bridged C5-C9heterobicycle compound 2 occurred as expected at position 4.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the regioselectivity of nucleophilic attack on 2,4-Dichloro-6-phenylpyrimidine?

A1: Research has shown that nucleophilic attack on this compound (3) is highly regioselective, favoring the C-4 position. [] This means that nucleophiles preferentially substitute the chlorine atom at the 4-position of the pyrimidine ring over the chlorine atom at the 2-position. For example, reactions with N-methylpiperazine primarily yield the C-4 substituted product. This selectivity is important for synthetic chemists as it allows for the controlled and predictable synthesis of specific pyrimidine derivatives.

Q2: How is this compound synthesized using organolithium reagents?

A2: One method for synthesizing this compound (3) involves the use of organolithium reagents. [] While the specific reaction details aren't provided in the abstract, it suggests that organolithium reagents are crucial in constructing the pyrimidine ring or incorporating the phenyl substituent. Further investigation into the full text of the research paper would be necessary to understand the precise synthetic route and role of organolithium reagents in this process.

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